4-Benzyloxy-2-nitrobenzoic acid
Description
Historical Context and Discovery
The development of 4-Benzyloxy-2-nitrobenzoic acid emerges from a rich historical foundation of benzoic acid research that spans several centuries. The fundamental benzoic acid structure was first discovered in the sixteenth century through the dry distillation of gum benzoin, initially described by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. This foundational work established the groundwork for understanding aromatic carboxylic acids and their potential for structural modification.
The systematic exploration of benzoic acid derivatives gained significant momentum in the nineteenth century when Justus von Liebig and Friedrich Wöhler determined the precise composition of benzoic acid and investigated its relationships with other aromatic compounds, including hippuric acid. Their pioneering analytical work established the methodological framework that would later enable the synthesis and characterization of more complex benzoic acid derivatives, including nitro-substituted variants.
The specific development of nitrobenzoic acid derivatives represents a natural progression in organic synthetic chemistry, driven by the recognition that nitro groups serve as powerful electron-withdrawing substituents that can dramatically alter the chemical and biological properties of aromatic compounds. The synthesis of this compound, catalogued with the Chemical Abstracts Service number 1775656-80-8, represents a sophisticated example of modern synthetic organic chemistry that builds upon these historical foundations.
The compound's discovery and subsequent characterization demonstrate the evolution of synthetic methodology from simple aromatic transformations to complex multi-step synthetic sequences that incorporate protective group chemistry and regioselective functionalization strategies. This historical progression reflects the broader advancement of organic chemistry from empirical observation to rational molecular design.
Significance in Chemical Research
This compound occupies a position of considerable significance within contemporary chemical research due to its unique combination of structural features that enable diverse synthetic transformations and biological interactions. The compound's molecular architecture incorporates several key functional groups that contribute to its research value: the electron-withdrawing nitro group, the electron-donating benzyloxy substituent, and the carboxylic acid functionality.
The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring creates a complex electronic environment that influences the compound's reactivity patterns and binding interactions. This electronic diversity makes the compound particularly valuable for structure-activity relationship studies, where researchers can systematically examine how different substituent patterns affect chemical and biological properties.
From a synthetic chemistry perspective, this compound serves as a versatile intermediate that can undergo various transformations. The nitro group can be reduced to form amino derivatives, while the benzyloxy group can be deprotected to reveal hydroxyl functionality, enabling further chemical elaboration. The carboxylic acid group provides additional opportunities for derivatization through esterification, amidation, and other carboxylate chemistry.
The compound's structural features also make it relevant for materials science applications, where aromatic compounds with multiple functional groups can serve as building blocks for more complex molecular architectures. The combination of aromatic character, hydrogen bonding capability, and electronic diversity suggests potential applications in crystal engineering and supramolecular chemistry.
Research into benzyloxy-substituted aromatic compounds has revealed their importance in medicinal chemistry, where the benzyloxy group often enhances lipophilicity and membrane penetration while maintaining favorable binding interactions with biological targets. This structural motif has been identified in various bioactive compounds, highlighting the broader significance of this compound as a representative of this important chemical class.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects a multidisciplinary approach that encompasses synthetic methodology development, structure-activity relationship studies, and applications in chemical biology. Current investigations focus on understanding how the compound's unique structural features can be exploited for diverse research applications.
Recent synthetic methodology development has emphasized efficient routes to nitrobenzoic acid derivatives, with particular attention to regioselective functionalization strategies that enable precise control over substituent placement. The synthesis of this compound typically involves multi-step sequences that require careful optimization of reaction conditions to achieve high yields and selectivity.
Contemporary research has also highlighted the importance of benzyloxy-containing compounds in chemical biology applications. Studies of related benzyloxy-benzylamine structures have demonstrated their potential as enzyme inhibitors, with research revealing that compounds containing benzyloxy substituents can exhibit selective binding to specific protein targets. This research suggests that this compound may possess similar biological activity, warranting further investigation.
The current research landscape also encompasses computational chemistry approaches that utilize quantum mechanical calculations to predict and understand the properties of nitrobenzoic acid derivatives. These theoretical studies provide insights into electronic structure, reactivity patterns, and potential binding interactions that complement experimental investigations.
| Research Area | Current Focus | Key Findings |
|---|---|---|
| Synthetic Methodology | Regioselective functionalization | Optimized multi-step synthesis routes |
| Chemical Biology | Enzyme inhibition studies | Benzyloxy substituents enhance selectivity |
| Computational Chemistry | Electronic structure analysis | Nitro groups significantly alter reactivity |
| Materials Science | Supramolecular assembly | Hydrogen bonding enables ordered structures |
Materials science research has explored how nitrobenzoic acid derivatives can serve as building blocks for supramolecular assemblies, with the carboxylic acid and nitro groups providing complementary hydrogen bonding and electrostatic interactions that facilitate ordered structure formation. These investigations have revealed that the combination of aromatic stacking, hydrogen bonding, and dipolar interactions can generate complex three-dimensional architectures with potential applications in molecular recognition and catalysis.
The integration of analytical chemistry techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, has enabled detailed characterization of this compound and related compounds. These analytical advances have provided precise structural information that supports rational design approaches in synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-nitro-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(8-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
BHTLCFLLOWQKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Benzyloxy-2-nitrobenzoic Acid and Analogs
*Inferred from analogs. OBz = benzyloxy group.
Key Observations:
Substituent Position Effects: The nitro group at the 2-position (vs. Benzyloxy vs. Methoxy: The benzyloxy group enhances lipophilicity and molecular weight compared to methoxy derivatives (e.g., 4-methoxy-2-nitrobenzoic acid), influencing bioavailability and reactivity in nucleophilic substitutions .
Synthetic Utility :
- 2-Benzyloxy-4-nitrobenzoic acid (synthesized via benzylation of ethyl-4-nitrosalicylate ) demonstrates the role of benzyloxy groups in protecting hydroxyl intermediates during multi-step syntheses.
- 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid (CAS 3584-32-5) incorporates both methoxy and benzyloxy groups, enabling selective deprotection strategies in complex molecule assembly .
Physicochemical Properties :
- Melting Points : Nitro-substituted benzoic acids generally exhibit higher melting points (>150°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- Acidity : The electron-withdrawing nitro group increases the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2) .
Key Observations:
- Biological Activity : Derivatives like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () show antimicrobial properties, suggesting that the nitro and benzyloxy groups may enhance bioactivity through membrane disruption or enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 4-Benzyloxy-2-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. A general approach includes:
- Nitration : Introduce the nitro group at the ortho position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts.
- Benzylation : Protect the hydroxyl group via benzylation using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires careful control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and aromatic protons influenced by nitro and carboxylic acid groups. ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
- IR Spectroscopy : Key peaks include the nitro group (~1520 cm⁻¹, asymmetric stretching) and carboxylic acid O-H (~2500–3000 cm⁻¹, broad) .
- HPLC : Purity assessment using a C18 column with UV detection at λ = 254 nm .
Q. What are the solubility properties of this compound, and how do they influence purification?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water, and soluble in methanol/ethanol upon heating.
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals. Solubility in hot ethanol allows for gradual cooling to precipitate pure product .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Structure Refinement : Use SHELXL (for small molecules) to refine atomic coordinates and anisotropic displacement parameters. WinGX or OLEX2 interfaces streamline data processing .
- Validation : Check for residual electron density and R-factor convergence (target R₁ < 0.05). ORTEP-3 visualizes thermal ellipsoids to confirm bond geometry .
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer :
- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., carboxylic acid dimerization via R₂²(8) patterns). Etter’s rules predict packing motifs based on donor/acceptor sites .
- Synthons : Nitro groups may form C–H···O interactions with adjacent aromatic rings, stabilizing layered structures. Hirshfeld surface analysis quantifies interaction contributions .
Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitro group para to benzyloxy).
- Transition State Analysis : Identify activation barriers for benzyloxy deprotection under acidic conditions .
- Molecular Dynamics : Simulate solvation effects in DMSO to model reaction pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential nitro compound toxicity.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
